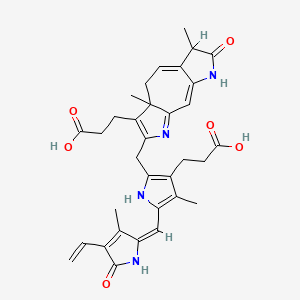
Lumirubin xiii
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumirubin xiii is a photoisomer of bilirubin, a compound formed during the breakdown of heme in the body It is produced through phototherapy, a treatment commonly used for neonatal jaundice
准备方法
Synthetic Routes and Reaction Conditions
Lumirubin xiii is synthesized through the photo-irradiation of unconjugated bilirubin. The process involves exposing bilirubin to blue-green light, which induces photoisomerization, converting bilirubin into this compound. The reaction conditions typically include:
Light Source: Blue-green light with a wavelength around 478 nm.
Temperature: Room temperature.
Solvent: Aqueous solution, often with human serum albumin to stabilize the bilirubin.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale phototherapy units that can handle significant quantities of bilirubin. The process is optimized to ensure maximum conversion efficiency and purity of this compound.
化学反应分析
Types of Reactions
Lumirubin xiii undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous solutions, organic solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological and chemical properties.
科学研究应用
Lumirubin xiii has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study photoisomerization and photochemical reactions.
Biology: Investigated for its role in bilirubin metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating neonatal jaundice and other conditions related to bilirubin metabolism.
Industry: Utilized in the development of phototherapy devices and other medical equipment.
作用机制
The mechanism of action of lumirubin xiii involves its interaction with various molecular targets and pathways. Key aspects include:
Binding to Albumin: this compound binds to human serum albumin at a site different from bilirubin, affecting its transport and metabolism.
Antioxidant Activity: this compound exhibits antioxidant properties, reducing oxidative stress in cells.
Modulation of Gene Expression: It can influence the expression of genes involved in bilirubin metabolism and other cellular processes.
相似化合物的比较
Similar Compounds
Bilirubin: The parent compound from which lumirubin xiii is derived.
Biliverdin: Another heme breakdown product with distinct properties.
Other Bilirubin Photoisomers: ZE- and EZ-bilirubin, which are also formed during phototherapy.
Uniqueness of this compound
This compound is unique due to its specific binding site on albumin, its lower toxicity compared to bilirubin, and its distinct photochemical properties. These characteristics make it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
83664-21-5 |
|---|---|
分子式 |
C33H36N4O6 |
分子量 |
584.673 |
IUPAC 名称 |
3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13+ |
InChI 键 |
BYVDUQYJIIPFIB-CFRMEGHHSA-N |
SMILES |
CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lumirubin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















